Methyl azetidine-3-carboxylate hydrochloride

Description

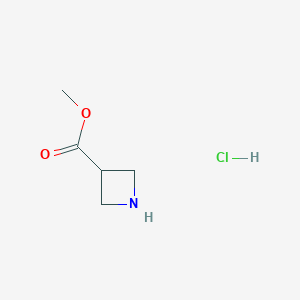

Methyl azetidine-3-carboxylate hydrochloride (CAS: 100202-39-9) is a heterocyclic organic compound with the molecular formula C₅H₁₀ClNO₂ and a molecular weight of 151.59 g/mol . Structurally, it consists of a four-membered azetidine ring substituted with a methyl ester group at the 3-position and a hydrochloride salt. This compound is a white crystalline solid with a melting point of 95°C and a boiling point of 192°C .

Properties

IUPAC Name |

methyl azetidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-6-3-4;/h4,6H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCWTLBPYROHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610756 | |

| Record name | Methyl azetidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100202-39-9 | |

| Record name | Methyl azetidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl azetidine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 3-azetidinecarboxylic acid is suspended in methanol at 0°C, followed by dropwise addition of thionyl chloride. The exothermic reaction is maintained at 0–20°C for 2.3 hours, after which the mixture is warmed to room temperature. Evaporation under reduced pressure yields the hydrochloride salt as a white solid. Key advantages include:

-

High yield (100%) : Complete conversion is achieved due to the stoichiometric excess of SOCl₂.

-

Simplified purification : The product precipitates directly, avoiding chromatographic separation.

Table 1: Direct Esterification Protocol

| Parameter | Value | Source |

|---|---|---|

| Starting material | 3-Azetidinecarboxylic acid | |

| Reagent | SOCl₂ in methanol | |

| Temperature | 0–20°C | |

| Reaction time | 2.3 hours | |

| Yield | 100% |

Multi-Step Synthesis via N-Benzyl-3-Cyanoazetidine Intermediate

Alternative routes employ protective group strategies to circumvent solubility challenges during intermediate isolation. A patent by AstraZeneca details a two-step process involving N-benzyl-3-cyanoazetidine, which is hydrolyzed to the methyl ester before deprotection.

Hydrolysis and Esterification

N-Benzyl-3-cyanoazetidine is reacted with methanol and concentrated sulfuric acid at 50–55°C for 2 hours, forming N-benzyl azetidine-3-carboxylic acid methyl ester. Subsequent hydrolysis with boiling water (80°C, 1 hour) yields N-benzyl azetidine-3-carboxylic acid, which undergoes palladium-catalyzed hydrogenolysis to remove the benzyl group.

Table 2: Multi-Step Synthesis Protocol

Advantages Over Direct Methods

-

Improved solubility management : The benzyl group enhances organic-phase extraction during intermediate purification.

-

Scalability : This method is adaptable to industrial-scale production due to robust reaction conditions.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Metric | Direct Esterification | Multi-Step Synthesis |

|---|---|---|

| Steps | 1 | 3 |

| Total yield | 100% | ~74% (0.92 × 0.95 × 0.85) |

| Complexity | Low | High |

| Safety considerations | SOCl₂ handling | High-temperature hydrolysis |

The direct method is preferable for laboratory-scale synthesis due to its simplicity, while the multi-step approach offers advantages in industrial settings where intermediate stability and purity are critical.

Emerging Methodologies and Innovations

Recent advancements focus on catalytic methods to reduce reagent toxicity. For instance, silver-catalyzed 1,3-dipolar cycloadditions have been explored to generate azetidine derivatives, though these are more relevant to downstream functionalization than direct ester synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl azetidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Azetidine-3-carboxylic acid derivatives.

Reduction: Methyl azetidine-3-carbinol.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Building Block for Peptides and Amino Acids

Methyl azetidine-3-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of various amino acid derivatives. Its structure allows it to mimic natural amino acids, making it suitable for designing peptide-based drugs. For instance, azetidine derivatives have been used to create conformationally constrained analogues of proline, which are valuable in peptide synthesis due to their ability to influence the conformation of peptides and proteins .

1.2 Analogue of Pain Medications

Research indicates that derivatives of methyl azetidine-3-carboxylate can act as analogues of existing pain medications, such as Meperidine. The structural similarity allows for modifications that can enhance pharmacological activity or reduce side effects .

Organic Synthesis

2.1 Synthetic Routes

MAC-HCl is utilized in various synthetic pathways, including the aza-Michael addition reaction, which is essential for constructing C–N bonds in heterocyclic compounds. This reaction has been applied to prepare diverse NH-heterocycles like azetidines, pyrrolidines, and piperidines, which are important scaffolds in pharmaceutical chemistry .

2.2 Synthesis of Heterocyclic Compounds

The compound is often involved in the synthesis of more complex heterocycles through reactions with different amines and electrophiles. For example, it has been successfully reacted with pyrrolidine to yield novel compounds with potential biological applications .

Biological Activities

3.1 Antimicrobial and Anticancer Properties

Emerging studies suggest that azetidine derivatives exhibit antimicrobial and anticancer activities. The incorporation of the azetidine ring into larger molecular frameworks can enhance bioactivity against various pathogens and cancer cell lines .

3.2 Mechanism of Action

The mechanism by which these compounds exert their biological effects often involves interaction with specific biological targets or pathways, although detailed mechanisms are still under investigation. The ability to modify the azetidine structure allows researchers to optimize these interactions for improved efficacy .

Case Studies

Mechanism of Action

The mechanism of action of methyl azetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine-Based Carboxylate Esters

The following table compares methyl azetidine-3-carboxylate hydrochloride with its closest analogs, focusing on structural and functional differences:

Key Differences:

Ester Alkyl Group:

- The ethyl and tert-butyl analogs exhibit increased lipophilicity compared to the methyl ester, impacting solubility and reaction kinetics. For instance, tert-butyl esters are less polar, making them less suitable for aqueous-phase conjugation in ADCs .

- Methyl esters are preferred in ADC synthesis due to their balance of stability and reactivity .

Piperidine and Other Heterocyclic Analogs

Key Differences:

- Ring Size and Strain:

Amino Acid Esters and Phosphonamidates

This compound shares synthetic parallels with amino acid methyl esters (e.g., glycine, proline), particularly in phosphonamidate synthesis:

- Solubility Challenges: Like amino acid esters, azetidine carboxylates require neutralization (e.g., with triethylamine) for solubility in organic solvents .

- Nucleophilicity: Azetidine’s secondary amine (nucleophilicity parameter ~14.75 in acetonitrile) is comparable to proline methyl ester, enabling efficient alkylation and acylation reactions .

Reaction Efficiency in Medicinal Chemistry

- Reductive Amination: this compound reacts efficiently with aldehydes (e.g., in sphingosine-1-phosphate receptor agonists) at yields of 49–71% , outperforming bulkier analogs like tert-butyl esters due to steric limitations .

- Nucleophilic Substitution: In the synthesis of naphthyridine derivatives, it achieves >80% yield under mild conditions (IPA, TEA), whereas ethyl analogs require harsher conditions .

Biological Activity

Methyl azetidine-3-carboxylate hydrochloride (CAS No. 100202-39-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects, particularly in the context of drug discovery and therapeutic applications.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 151.59 g/mol |

| InChI Key | UOCWTLBPYROHEF-UHFFFAOYSA-N |

| PubChem ID | 21100040 |

| Solubility | High |

| Log P (Octanol/Water) | 0.0 |

This compound is noted for its high gastrointestinal absorption and does not act as a substrate for P-glycoprotein (P-gp), indicating favorable pharmacokinetic properties for oral administration .

Synthesis

The synthesis of this compound typically involves the reaction of azetidine derivatives with appropriate carboxylic acid derivatives under controlled conditions. A common synthetic route includes the use of sodium hydroxide in tetrahydrofuran (THF) at low temperatures, followed by the addition of benzyl chloroformate, leading to high yields of the desired product .

Biological Activity

This compound exhibits several promising biological activities:

-

Anticancer Properties :

- Research indicates that derivatives of azetidine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from azetidine have shown significant activity against human leukemia and breast cancer cell lines, with IC values in the low micromolar range .

- A study highlighted that azetidine derivatives induced apoptosis in MCF-7 breast cancer cells, suggesting a mechanism involving caspase activation and cell cycle arrest .

- Antimicrobial Activity :

- Potential as Drug Precursors :

Case Studies

Several studies have documented the biological efficacy of methyl azetidine derivatives:

- Study on Anticancer Activity : A derivative was tested against human acute lymphoblastic leukemia (CEM-13) cells, showing a significant reduction in cell viability at concentrations below 1 µM, indicating strong anticancer potential .

- Antimicrobial Testing : In vitro tests revealed that certain azetidine derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antimicrobial agents .

Q & A

Q. What are the key synthetic methodologies for preparing methyl azetidine-3-carboxylate hydrochloride, and how do reaction conditions influence purity?

this compound is synthesized via reductive amination or nucleophilic substitution. For example, in the synthesis of S1P1 receptor agonists, it reacts with aldehydes under acidic conditions (AcOH, DIPEA) using NaBH3CN as a reducing agent . Purity is optimized via column chromatography (e.g., silica gel with hexanes/EtOAc gradients) and validated by NMR (δ ~3.7 ppm for methyl ester) and HPLC (>95% purity) . Reaction temperature (e.g., 20–55°C) and stoichiometric ratios (1.5–2.0 equiv.) are critical to minimize byproducts like unreacted amines or ester hydrolysis derivatives .

Q. How should researchers handle and store this compound to ensure stability?

The compound is hygroscopic and requires storage in airtight containers at –20°C under inert gas (N2 or Ar). Solutions in polar solvents (MeOH, DMF) should be used immediately or frozen (–80°C) to prevent hydrolysis. Safety protocols mandate handling in fume hoods with PPE (gloves, lab coats) due to potential respiratory and skin irritation .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- <sup>1</sup>H NMR : Peaks for the azetidine ring (δ 3.5–4.0 ppm, multiplet) and methyl ester (δ 3.7 ppm, singlet).

- IR : C=O stretch at ~1730 cm<sup>−1</sup> and N–H stretch at ~3300 cm<sup>−1</sup>.

- Mass Spec : [M+H]<sup>+</sup> at m/z 164.1 (calculated for C5H10NO2<sup>+</sup>).

Cross-validation with elemental analysis (C, H, N) ensures structural integrity .

Advanced Research Questions

Q. How does this compound function in late-stage functionalization of drug candidates?

The compound serves as a versatile building block in medicinal chemistry. For instance, it introduces azetidine motifs into thiazolo[5,4-b]pyridine scaffolds via reductive amination, enhancing binding to S1P1 receptors. The methyl ester group facilitates solubility during coupling reactions, while the hydrochloride salt improves crystallinity for purification . In radiolabeling precursor synthesis (e.g., <sup>18</sup>F-labeled S1P ligands), its tertiary amine enables conjugation with fluorinated aldehydes under mild conditions (NaBH3CN, MeOH) .

Q. What analytical challenges arise when quantifying this compound in complex matrices (e.g., biological samples)?

LC-MS/MS is preferred for quantification due to matrix interference from polar metabolites. A C18 column with 0.1% formic acid in H2O/MeCN (70:30) achieves baseline separation (retention time ~3.2 min). Challenges include ion suppression from salts, requiring dilution or solid-phase extraction (e.g., Oasis HLB cartridges) .

Q. How can researchers resolve contradictions in reported reactivity of this compound across different studies?

Discrepancies in reactivity (e.g., ester hydrolysis vs. stability) often stem from solvent polarity and pH. In aqueous basic conditions (pH >9), the ester hydrolyzes to azetidine-3-carboxylic acid, whereas in anhydrous DMF/THF, it remains stable. Controlled experiments with <sup>13</sup>C NMR tracking carbonyl groups (δ ~170 ppm) can clarify reaction pathways .

Q. What strategies improve the enantiomeric purity of derivatives synthesized from this compound?

Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or enzymatic kinetic resolution (lipases in organic solvents) achieves >99% ee. Asymmetric synthesis routes, such as Pd-catalyzed cyclopropanation with chiral ligands (e.g., Josiphos), are also effective .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.